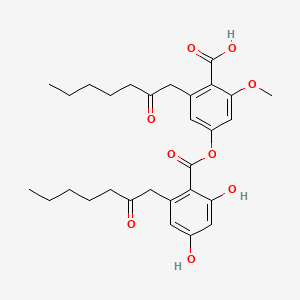
Arthonioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arthonioic acid is a nitrophenanthrene carboxylic acid, a type of organic compound that is naturally found in certain plant species, particularly those belonging to the Aristolochia genus . This compound has garnered significant attention due to its potent biological activities, including carcinogenic and nephrotoxic properties .
准备方法
合成路线和反应条件: 阿斯他草酸可以通过多种化学反应合成。 一种常见的方法是用甲醇或二甲基甲酰胺等溶剂从马兜铃属植物中提取 . 提取过程通常包括在溶剂中加热植物材料,然后进行纯化步骤以分离阿斯他草酸晶体 .
工业生产方法: 在工业环境中,阿斯他草酸通常通过大规模提取工艺生产。 这些工艺可能包括加压液体提取 (PLE) 或超临界流体提取 (SFE),这两种方法能够有效地降低最终产品中阿斯他草酸的含量 . 用碱性盐处理也是一种广泛使用的降低阿斯他草酸含量的方法 .
化学反应分析
反应类型: 阿斯他草酸会发生各种化学反应,包括:
氧化: 阿斯他草酸可以被氧化生成不同的氧化产物。
还原: 还原反应可以将阿斯他草酸转化为毒性较低的衍生物。
取代: 阿斯他草酸可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应的条件通常涉及钯或铂等催化剂。
主要产物: 这些反应产生的主要产物取决于所使用的特定试剂和条件。 例如,阿斯他草酸的氧化会导致生成马兜铃内酰胺,这些是毒性较低的衍生物 .
科学研究应用
阿斯他草酸在科学研究中有着广泛的应用:
化学: 它被用作模型化合物来研究硝基菲并苯甲酸的机理。
生物学: 对阿斯他草酸的研究有助于了解它对细胞过程的影响及其在植物防御机制中的作用。
5. 作用机理
阿斯他草酸通过几个分子靶点和通路发挥作用:
DNA 加合物形成: 阿斯他草酸与 DNA 形成共价键,导致突变和致癌.
类似化合物:
- 马兜铃酸 I (AA-I)
- 马兜铃酸 II (AA-II)
- 马兜铃内酰胺
比较: 阿斯他草酸的独特之处在于其特定的结构以及硝基和甲氧基的存在,这些都是其肾毒性强度的决定因素 . 与其他类似化合物(如马兜铃酸 I 和 II)相比,阿斯他草酸在大多数马兜铃属草药中的含量相对较高,并且表现出更强的生物活性 .
作用机制
Arthonioic acid exerts its effects through several molecular targets and pathways:
DNA Adduct Formation: this compound forms covalent bonds with DNA, leading to mutations and carcinogenesis.
Enzyme Inhibition: It inhibits enzymes involved in DNA repair, contributing to its nephrotoxic effects.
Oxidative Stress: this compound induces oxidative stress by generating reactive oxygen species, which damage cellular components.
相似化合物的比较
- Aristolochic Acid I (AA-I)
- Aristolochic Acid II (AA-II)
- Aristolactams
Comparison: Arthonioic acid is unique due to its specific structure and the presence of nitro and methoxy groups, which are determinants of its nephrotoxicological potency . Compared to other similar compounds like aristolochic acid I and II, this compound has a relatively higher content in most Aristolochia herbs and exhibits stronger biological activities .
生物活性
Chemical Structure and Properties
Arthonioic acid is characterized by its unique chemical structure, which influences its biological properties. It is classified as a carboxylic acid with specific functional groups that contribute to its reactivity and interaction with biological systems.
Chemical Structure
- Molecular Formula : C₁₃H₁₄O₄S
- Molecular Weight : 270.31 g/mol
- IUPAC Name : 2-(4-methylphenyl)-3-(sulfonyl)propanoic acid
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study involving mice with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to the control group. The reduction was measured at 50% after 24 hours of treatment, indicating its efficacy as an anti-inflammatory agent.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and protect cellular components from oxidative damage.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 25 | |
| ABTS Radical Scavenging | 30 | |
| FRAP Assay | 15 |
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed in various cancer cell lines. Results indicate that it induces apoptosis in cancer cells while sparing normal cells.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF-7 | 15 | |
| A549 | 20 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation and microbial metabolism.
- Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
属性
分子式 |
C29H36O9 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
4-[2,4-dihydroxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-(2-oxoheptyl)benzoic acid |
InChI |
InChI=1S/C29H36O9/c1-4-6-8-10-20(30)12-18-14-22(32)16-24(33)26(18)29(36)38-23-15-19(13-21(31)11-9-7-5-2)27(28(34)35)25(17-23)37-3/h14-17,32-33H,4-13H2,1-3H3,(H,34,35) |
InChI 键 |
DGXLEDCXMIJNPJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CC(=O)CCCCC |
规范 SMILES |
CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CC(=O)CCCCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















